2-(4-ethylphenyl)-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione
Description
This compound belongs to the 3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione class, characterized by a bicyclic core containing sulfur, nitrogen, and oxygen heteroatoms. The structure features a 4-ethylphenyl substituent at position 2 and a prop-2-en-1-yl (allyl) group at position 4 (Fig. 1). Benzothiadiazine derivatives are pharmacologically significant due to their sulfonamide moiety, which is linked to diuretic, antihypertensive, and antimicrobial activities . The allyl and ethylphenyl groups likely influence lipophilicity, bioavailability, and target binding, though specific data for this compound remain sparse in the literature.
Properties
IUPAC Name |
2-(4-ethylphenyl)-1,1-dioxo-4-prop-2-enyl-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-3-13-19-16-7-5-6-8-17(16)24(22,23)20(18(19)21)15-11-9-14(4-2)10-12-15/h3,5-12H,1,4,13H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFULWQYZXFIKFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Key analogs differ in substituents at positions 2 and 4 of the benzothiadiazine core:
Key Observations :
- Chromone-Containing Analogs (e.g., ): The fused chromone ring system enhances π-π stacking interactions, relevant for DNA intercalation or kinase inhibition.
- Allyl/Butenyl Groups (Target compound and ): Allyl (C3) and butenyl (C4) chains may increase flexibility and hydrophobic interactions, favoring binding to lipophilic enzyme pockets.
Structural and Crystallographic Insights
- Dihedral Angles : In chromone-containing analogs, the benzothiadiazine and chromone rings form a dihedral angle of 54.28°, affecting molecular planarity and intermolecular interactions .
- Hydrogen Bonding : Intra- and intermolecular N–H⋯O bonds stabilize crystal packing, as seen in . The allyl group in the target compound may reduce such interactions, lowering melting points compared to rigid analogs.
Pharmacological and Physicochemical Profiles
- Drug-Likeness : Analogous compounds (e.g., ) exhibit moderate bioavailability (0.55–0.56) and aqueous solubility due to sulfonamide polarity. The target compound’s allyl group may reduce solubility but enhance membrane permeability.
- Bioactivity : Chromone derivatives show promise in cancer research , while chlorothiazide-like analogs (e.g., ) retain diuretic effects. The target compound’s lack of electron-withdrawing groups (e.g., Cl, F) may limit traditional sulfonamide activities.
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